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Compound of Interest

Compound Name: Metatartaric acid

Cat. No.: B12092344

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of metatartaric acid for
inhibiting potassium bitartrate (KHT) and calcium tartrate crystallization in wine, a process
commonly referred to as cold stabilization.

Introduction

Metatartaric acid is a polymeric ester derived from the controlled heating of L-tartaric acid.[1]
[2] It acts as a protective colloid, inhibiting the nucleation and growth of tartrate crystals.[3] This
method of stabilization is a common alternative to subtractive techniques like cold settling,
which can be more time-consuming and energy-intensive.[1] However, the efficacy of
metatartaric acid is temporary, as it undergoes hydrolysis back to tartaric acid, with the rate of
hydrolysis being highly dependent on storage temperature.[4] Therefore, it is best suited for
wines intended for consumption within a relatively short timeframe.[5]

Dosage Calculation and Influencing Factors

The legally permitted maximum dosage of metatartaric acid in many regions, including the
European Union, is 100 mg/L (10 g/hL).[1][5] The optimal dosage for a specific wine is
influenced by several factors:

* Wine Composition: The inherent instability of the wine, determined by its concentration of
tartaric acid, potassium, and calcium, is a primary consideration. Wines with a higher degree
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of tartrate supersaturation will require a higher dosage of metatartaric acid for effective
stabilization.

o Presence of Protective Colloids: Naturally occurring macromolecules like polysaccharides
and mannoproteins can inhibit crystallization and may reduce the required dosage of
metatartaric acid.[4]

e pH and Alcohol Content: Lower pH levels can decrease the dissociation of tartaric acid into
bitartrate ions, thus reducing the wine's instability.[6][7] Conversely, higher alcohol content
decreases the solubility of potassium bitartrate, increasing the risk of precipitation.[6]

e Protein Stability: Metatartaric acid can react with unstable proteins in wine, leading to haze
formation. It is crucial to ensure the wine is protein-stable before the addition of metatartaric
acid.[8] Preliminary laboratory trials are recommended to check for any potential haze.[8]

o Storage Temperature and Desired Shelf Life: The most critical factor in determining the
longevity of the treatment is the wine's storage temperature. Higher temperatures accelerate
the hydrolysis of metatartaric acid, shortening its protective effect.[4][7]

Quantitative Data Summary

The following tables summarize key quantitative data related to the application of metatartaric

acid.
Recommended
Parameter Reference
Value/Range
Maximum Legal Dosage 10 g/hL (100 mg/L) [1][5]
Typical Application Rate 100 mg/L [1]
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Estimated Duration of

Storage Temperature (°C) . Reference
Effectiveness

0°C Several years [4]

10-12°C Over two years [4]

10-18°C (seasonal variation)

One year to eighteen months

[4]

20°C Three months [4]
25°C One month [4]
30°C One week [4]
35-40°C Afew hours [4]

Experimental Protocols
Protocol for Determining Optimal Metatartaric Acid
Dosage via Bench Trials

This protocol outlines a systematic approach to determine the most effective and efficient

dosage of metatartaric acid for a specific wine.

Materials:

¢ Wine to be stabilized

o Metatartaric acid

« Distilled water (cold)

o Calibrated pH meter

e Analytical balance

e Volumetric flasks (100 mL)

o Graduated pipettes or micropipettes
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o Beakers or wine glasses (at least 5)
 Stirring apparatus (magnetic stirrer and stir bars)
o Apparatus for cold stability testing (e.g., water bath at -4°C, freezer)
Procedure:
e Prepare a Stock Solution:
o Accurately weigh 1 gram of metatartaric acid.

o Dissolve it in a 100 mL volumetric flask with cold distilled water to create a 1% (10 g/L)
stock solution. This solution should be prepared fresh before use.

e Set Up the Trial:

o Label at least four beakers or wine glasses for different dosage rates (e.g., 50 mg/L, 75
mg/L, 100 mg/L) and one as a control (0 mg/L).

o Measure 100 mL of the wine into each labeled container.
e Administer Dosages:

o Using a pipette, add the calculated volume of the 1% metatartaric acid stock solution to
the corresponding wine samples. For example, to achieve a 50 mg/L concentration in 100
mL of wine, you would add 0.5 mL of the stock solution.

o Thoroughly mix each sample.
 Incubation and Evaluation:

o Allow the treated samples and the control to sit for a recommended period before
evaluation, typically a few hours to a day.

o Perform a cold stability test on each sample to assess the effectiveness of the treatment.
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Protocol for Cold Stability Testing (Refrigeration/Brine
Test)

This is a common and reliable method to assess the tartrate stability of wine.
Materials:
e Wine samples from the bench trial (including control)
e Clean, clear containers (e.g., test tubes, small bottles)
o Water bath or freezer capable of maintaining -4°C
» Bright light source for observation
Procedure:
e Sample Preparation:
o Filter a small amount of each wine sample to ensure clarity.
e Cold Incubation:
o Place the filtered samples in the -4°C environment for a period of 72 hours.[9]
e Observation:

o After the incubation period, immediately inspect each sample under a bright light for the
presence of crystalline deposits.

o Allow the samples to warm to room temperature and re-examine. If any crystals that
formed have redissolved, the wine may be considered stable. The presence of persistent
crystals indicates instability.[10]

Application Protocol for Metatartaric Acid in a
Production Setting

e Pre-treatment Checks:
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o Ensure the wine has undergone all fining treatments and is protein-stable.[S]

o The wine should be pre-filtered. Metatartaric acid should be one of the final additions
before bottling.

o Preparation of Metatartaric Acid Solution:

o Calculate the required amount of metatartaric acid based on the total volume of wine to
be treated and the optimal dosage determined from bench trials.

o Dissolve the metatartaric acid in 10-20 times its weight of cold wine or water immediately
before addition.[5] Do not use hot water, as it will cause rapid hydrolysis and inactivate the
product.[5]

e Addition to Wine:

o Slowly add the prepared solution to the bulk wine while gently stirring or during a tank
transfer to ensure thorough and uniform distribution.

» Post-addition and Bottling:

o After the addition of metatartaric acid, only a final, gentle filtration should be performed
before bottling.

o If using membrane filtration, it is advisable to wait at least five days between the addition
of metatartaric acid and filtration to prevent clogging of the membranes.

Visualization of the Dosage Calculation Workflow

The following diagram illustrates the logical workflow for determining the appropriate dosage of
metatartaric acid.
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Caption: Workflow for Metatartaric Acid Dosage Determination.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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